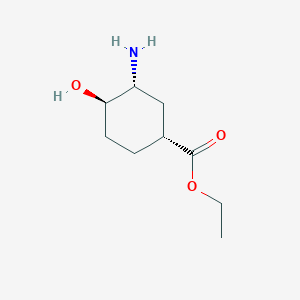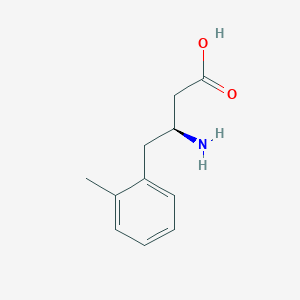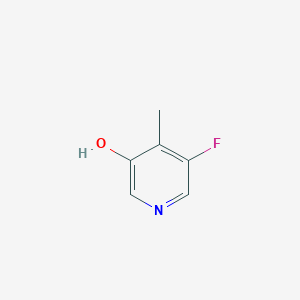![molecular formula C11H19NO3 B11926664 (1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[320]heptane-6-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, a hydroxyl group, and a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl acrylate and a suitable amine.
Cyclization: The key step involves a cyclization reaction to form the bicyclic structure. This can be achieved through a [3+2] cycloaddition reaction.
Hydroxylation: Introduction of the hydroxyl group can be accomplished using oxidation reactions, such as the use of osmium tetroxide (OsO4) followed by reduction.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new functionalized derivatives.
科学的研究の応用
(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of compounds with neurological activity.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of bicyclic compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups play a crucial role in binding to these targets, leading to modulation of their activity. The bicyclic structure provides rigidity, enhancing the compound’s specificity and affinity for its targets.
類似化合物との比較
Similar Compounds
(1R,4R,5S)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate: A stereoisomer with different spatial arrangement of atoms.
tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate: Without specific stereochemistry.
tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxamide: An amide derivative.
Uniqueness
(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[320]heptane-6-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
tert-butyl (1S,4S,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 |
InChIキー |
XTEBUCCBQRIZOA-XHNCKOQMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1[C@H](CC2)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC2C1C(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride](/img/structure/B11926595.png)

![3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11926620.png)






![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)


